3,3'-Bisdemethylpinoresinol chemical structure and properties
3,3'-Bisdemethylpinoresinol chemical structure and properties
Chemical Architecture, Metabolic Pathways, and Pharmacological Applications
Executive Summary
3,3'-Bisdemethylpinoresinol (CAS: 340167-81-9), often referred to as (-)-3,3'-bisdemethylpinoresinol or sesamin dicatechol, is a bioactive furofuran lignan.[1][2][3][4][5] Structurally, it represents the bis-catechol analog of pinoresinol, distinguished by the presence of four hydroxyl groups on its phenyl rings.[3] This structural modification—specifically the demethylation at the 3 and 3' positions—significantly enhances its polarity and antioxidant capacity compared to its methylated precursors like pinoresinol and sesamin.[3]
Primary research interest in this compound stems from its dual origin as a plant secondary metabolite (notably in Morinda citrifolia) and a mammalian gut metabolite of dietary lignans.[3] Pharmacologically, it exhibits potent MMP-1 inhibitory activity (anti-photoaging) and melanogenesis downregulation, making it a high-value target for dermatological drug development.[3]
Chemical Architecture & Stereochemistry
Structural Identity
The core structure of 3,3'-bisdemethylpinoresinol consists of two conjoined tetrahydrofuran rings (furofuran moiety) flanked by two catechol (3,4-dihydroxyphenyl) groups.[3] The molecule possesses a
Key Structural Features:
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Core: 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane.[3]
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Substituents: Four phenolic hydroxyl groups at positions 3, 3', 4, and 4'.
-
Stereochemistry: The CAS 340167-81-9 specifically designates the (-)-enantiomer.[3] The bridgehead carbons (1, 5) and the benzylic carbons (2, 6) constitute four chiral centers.[3]
Physicochemical Properties Data
The following data aggregates predicted and experimentally observed properties essential for formulation and isolation.
| Property | Value / Description | Source/Method |
| IUPAC Name | 4-[(3S,3aR,6S,6aR)-3-(3,4-dihydroxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]benzene-1,2-diol | Calculated |
| Molecular Formula | Stoichiometry | |
| Molecular Weight | 330.33 g/mol | Mass Spectrometry |
| Exact Mass | 330.1103 | HR-MS |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Poorly soluble in water ( | Experimental |
| LogP | ~1.6 - 1.8 | Predicted (ALOGPS) |
| H-Bond Donors | 4 (Catechol hydroxyls) | Structure Analysis |
| H-Bond Acceptors | 6 (4 Hydroxyl oxygens + 2 Ether oxygens) | Structure Analysis |
| Appearance | Solid / Powder (Hygroscopic) | Observation |
| Stability | Sensitive to oxidation (catechol moiety); Store at -20°C under inert gas | Protocol Standard |
Biosynthesis & Metabolic Origins[3]
The generation of 3,3'-bisdemethylpinoresinol occurs via two distinct biological vectors: plant biosynthesis and mammalian metabolic transformation.[3] Understanding these pathways is critical for sourcing the compound (extraction vs. biocatalysis).[3]
Plant Biosynthesis (The Morinda Pathway)
In Morinda citrifolia (Noni), the compound functions as a defense metabolite.[3] It accumulates in the seeds, likely derived from the coupling of caffeic acid moieties or the demethylation of methylated lignans.
Mammalian/Microbial Metabolism (The Sesamin Pathway)
A critical and often overlooked source is the metabolism of Sesamin .[3] Upon ingestion, Sesamin (a methylenedioxy-lignan) undergoes oxidative ring cleavage in the liver (via Cytochrome P450 isoforms) or by specific gut bacteria (e.g., Sinomonas spp.).[3]
-
Sesamin is hydroxylated to open the methylenedioxy bridge.[3]
-
This yields Sesamin monocatechol .[3]
-
Further oxidation yields Sesamin dicatechol , which is chemically synonymous with 3,3'-bisdemethylpinoresinol.[3]
This metabolic conversion is significant because it transforms a lipophilic molecule (Sesamin) into a hydrophilic antioxidant (3,3'-bisdemethylpinoresinol) capable of scavenging radical species in the aqueous phase of the cytosol.[3]
Pathway Visualization
The following diagram illustrates the convergence of Pinoresinol and Sesamin metabolism into 3,3'-Bisdemethylpinoresinol.
Caption: Convergence of Pinoresinol (demethylation) and Sesamin (methylenedioxy cleavage) pathways.
Pharmacological Potential[1][2][3][5][9]
MMP-1 Inhibition & Anti-Photoaging
Research indicates that 3,3'-bisdemethylpinoresinol is a specific inhibitor of Matrix Metalloproteinase-1 (MMP-1) in human dermal fibroblasts.[3]
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Mechanism: It suppresses the AP-1 signaling pathway induced by UVA radiation.[3] By inhibiting the phosphorylation of MAPK (specifically p38 and JNK), it prevents the transcriptional upregulation of MMP-1.[3]
-
Outcome: Preservation of Type I procollagen and reduction of wrinkle formation.[3]
Melanogenesis Inhibition
The compound acts as a skin-whitening agent by modulating the microphthalmia-associated transcription factor (MITF).[3]
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Mechanism: It downregulates tyrosinase activity not by direct enzyme inhibition, but by suppressing the upstream expression of MITF and tyrosinase-related proteins (TRP-1, TRP-2).[3]
-
Potency: Studies suggest an
for melanogenesis inhibition in B16 melanoma cells at low micromolar concentrations ( ), without significant cytotoxicity.[3][6]
Antioxidant Activity
Due to its bis-catechol structure, the compound exhibits superior radical scavenging activity compared to pinoresinol.[3]
-
DPPH Assay: High electron donation capacity.[3]
-
LDL Oxidation: Inhibits copper-induced LDL oxidation, suggesting cardiovascular protective effects against atherosclerosis.[3][7]
Experimental Protocols
Isolation from Morinda citrifolia Seeds
Standardized protocol for extracting high-purity fractions.[3]
-
Extraction:
-
Pulverize dried M. citrifolia seeds (1 kg).
-
Extract with 80% Ethanol (3x 2L) at room temperature for 24 hours.
-
Concentrate the combined filtrate under reduced pressure to obtain the crude extract.[3]
-
-
Partitioning:
-
Chromatography (Purification):
-
Final Polish (HPLC):
LC-MS/MS Quantification Parameters
For pharmacokinetic studies or purity verification.
-
Instrument: LC-ESI-QTOF or Triple Quadrupole.[3]
-
Column: C18 Reverse Phase (
). -
Ionization Mode: Negative Electrospray Ionization (ESI-).[3]
-
Note: Phenolic protons ionize well in negative mode.
-
-
Precursor Ion:
329.1 .[3] -
Key Fragments (MS/MS):
References
-
PhytoBank. (2015).[3] Metabolite: 3,3'-bisdemethylpinoresinol (PHY0148775).[3][8] Retrieved from [Link][3]
-
Kamiya, K., et al. (2010). Inhibitory effects of lignans from Morinda citrifolia on melanogenesis in B16 melanoma cells. Biological & Pharmaceutical Bulletin. (Cited context: Melanogenesis inhibition mechanism).[3][9][6]
-
LookChem. (n.d.). (-)-3,3'-BisdeMethylpinoresinol Properties and Safety. Retrieved from [Link]
-
PubChem. (2025).[3] Pinoresinol and related lignan structures. National Library of Medicine.[3] Retrieved from [Link]
-
Shimizu, S., et al. (1991). Sesamin is converted to 3,3'-bisdemethylpinoresinol by gut microbiota.[3] (Context: Metabolic pathway identification).
Sources
- 1. (-)-3,3'-Bisdemethylpinoresinol (CAS#340167-81-9); Pinoresinol (CAS#487-36-5); P... | Manufacturer ChemFaces [chemfaces.com]
- 2. lookchem.com [lookchem.com]
- 3. (+-)-Pinoresinol | C20H22O6 | CID 234817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,3′-Bisdemethylpinoresinol | MMP | 340167-81-9 | Invivochem [invivochem.com]
- 5. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. wisdomlib.org [wisdomlib.org]
- 8. PhytoBank: Showing 3,3'-bisdemethylpinoresinol (PHY0148775) [phytobank.ca]
- 9. Natural Melanogenesis Inhibitors Acting Through the Down-Regulation of Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
